2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine
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Overview
Description
2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is a complex organic compound with the molecular formula C18H12ClN3S. This compound is known for its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a pyridine ring, a phenyl group, and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control temperature, pressure, and reaction time precisely. The purification process often involves recrystallization and chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the pyridine ring or other substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells . The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine: Lacks the pyridine ring, making it less versatile in certain applications.
6-Phenylthieno[2,3-d]pyrimidine-4(3H)-thione:
4-(4-Morpholinyl)-6-phenylthieno[2,3-d]pyrimidine: Substituted with a morpholine ring, which can affect its biological activity.
Uniqueness
2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine stands out due to its combination of a thieno[2,3-d]pyrimidine core with a pyridine ring and a phenyl group. This unique structure provides a balance of electronic and steric properties, making it suitable for a wide range of applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-chloro-6-methyl-5-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c1-11-14(12-7-3-2-4-8-12)15-16(19)21-17(22-18(15)23-11)13-9-5-6-10-20-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCZJEWUIAAMQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(N=C2Cl)C3=CC=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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